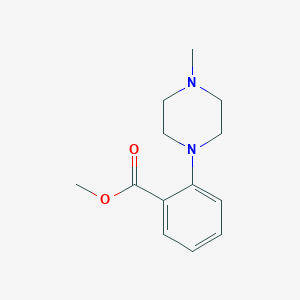

N-(4-乙氧基苯基)-1,1-二氧代-2,3-二氢噻吩-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

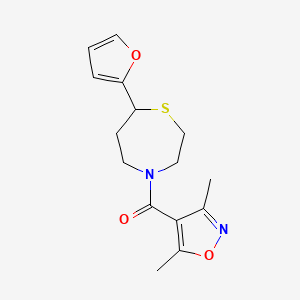

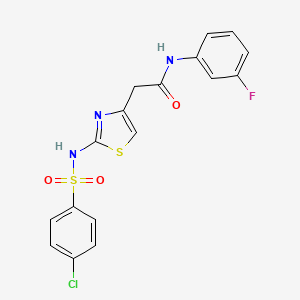

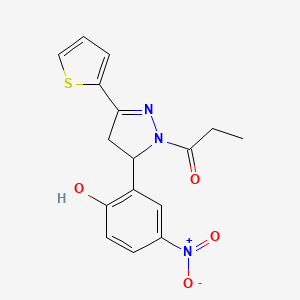

N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a compound that likely contains a thiophene ring, a sulfonamide group, and an ethoxyphenyl substituent. The thiophene ring is a common structure in various organic compounds, known for its aromaticity and involvement in the synthesis of many pharmaceuticals and organic materials. The sulfonamide group is a functional group commonly found in various drug molecules, and the ethoxyphenyl group suggests the presence of an ether linkage to a phenyl ring, which could influence the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic building blocks like salicaldehydes, ethyl propiolate, and amines. For instance, the synthesis of N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines has been reported, where salicaldehydes react with ethyl propiolate to form intermediates that subsequently react with amines to yield the final products . Although the compound is not a 1,4-dihydropyridine, similar synthetic strategies involving the reaction of amines with precursors containing a thiophene ring could be envisioned.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine can be characterized using techniques such as NMR, FT-IR, and mass spectrometry. X-ray diffraction studies can confirm the crystalline structure and provide insights into the molecular conformation and intermolecular interactions . The presence of a thiophene ring and substituents would influence the overall molecular geometry and electronic distribution, which could be analyzed through these techniques.

Chemical Reactions Analysis

Compounds containing thiophene rings and amine groups can participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution, nucleophilic substitution, and can also be involved in the formation of dye-sensitized solar cells when linked with appropriate donor-acceptor molecules . The specific reactivity of N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine would depend on the nature of the substituents and the electronic effects they impart on the thiophene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of an ethoxy group suggests potential solubility in organic solvents, while the sulfonamide group could confer some degree of water solubility due to its potential for hydrogen bonding. The compound's fluorescence properties could be explored, as related structures have shown strong fluorescence . The stability and intermolecular interactions, such as hydrogen bonding and π-π stacking, can be deduced from Hirshfeld surface analysis, which would contribute to the understanding of the compound's solid-state properties .

科学研究应用

电活性聚合物

N-(4-乙氧基苯基)-1,1-二氧代-2,3-二氢噻吩-3-胺及相关化合物在电活性聚合物领域有应用。这些聚合物表现出对电化学氧化的稳定性,并且可以在氧化还原过程中发生颜色变化,在还原(黄色)和氧化(绿蓝色)形式之间转换。该性质对于开发在电化学刺激下具有可变光学特性的材料具有重要意义 (Chahma, Gilroy, & Hicks, 2007)。

抗菌活性

该化合物的衍生物,如 1,2,4-三唑衍生物,已被合成并评估了它们的抗菌活性。其中一些衍生物对各种微生物表现出良好或中等的活性,突出了它们在开发新型抗菌剂中的潜在用途 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007)。

液晶热固性材料

该化合物的衍生物已被用于由芳香族介晶二环氧化物和芳香族二胺合成液晶热固性材料 (LCT)。这些材料对于创建具有独特相行为和适用于高级材料应用的性能的结构非常有价值 (Mormann & Bröcher, 1998)。

缩合反应

该化合物参与与伯胺和肼的各种缩合反应。这些反应产生不同的产物,证明了该化合物有机合成中的多功能性和在创建复杂有机分子中的潜在应用 (Ried, Bellinger, & Oremek, 1980)。

有机配体的合成

它还可用于有机配体的合成。其衍生物与各种胺和亲核试剂的反应导致有机配体的形成,这在配位化学和催化领域至关重要 (Kabirifard 等人,2020 年)。

属性

IUPAC Name |

N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-2-16-12-5-3-10(4-6-12)13-11-7-8-17(14,15)9-11/h3-8,11,13H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRPRTLRGCCUJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

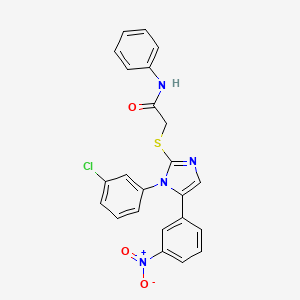

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009599.png)

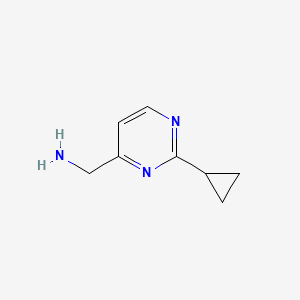

![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)